Ruthenium(3+) tris(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate)
Description
Significance of Ruthenium in Contemporary Chemical Research
Ruthenium, a rare transition metal belonging to the platinum group, has garnered significant attention in modern chemical research due to its remarkable and versatile properties. ebsco.comrsdjournal.org Its ability to exist in a wide range of oxidation states, from -2 to +8, with +2, +3, and +4 being the most common, allows for a rich and diverse coordination chemistry. ebsco.comresearchgate.net This versatility makes ruthenium compounds valuable in numerous applications, including catalysis, materials science, and medicine. ebsco.comsamaterials.com
In the field of catalysis, ruthenium complexes are highly effective in promoting a variety of chemical transformations, such as hydrogenation, oxidation, and metathesis reactions. ontosight.aiwisdomlib.org They are instrumental in industrial processes for the synthesis of ammonia (B1221849) and other essential chemicals. samaterials.com The unique electronic properties of ruthenium also make it a promising material for applications in electronics, particularly in the fabrication of resistors and data storage components. samaterials.com Furthermore, certain ruthenium complexes are being explored for their potential in solar energy conversion and as anticancer agents, showcasing the broad impact of this element in addressing contemporary scientific challenges. ebsco.comontosight.ainih.govfrontiersin.org
Overview of Ruthenium(III) Coordination Chemistry
The coordination chemistry of Ruthenium(III) is a vast and well-studied field. researchgate.net Ruthenium(III) complexes typically exhibit an octahedral geometry, allowing for the coordination of a variety of ligands. researchgate.netukzn.ac.za The Ru(III) oxidation state is particularly stable, both thermodynamically and kinetically, which contributes to the robustness of its complexes. frontiersin.org This stability is a key factor in their utility as precursors for the synthesis of other ruthenium compounds and in applications where durability is crucial. frontiersin.orgwikipedia.org
The electronic configuration of Ru(III) (a low-spin d5 ion) often leads to paramagnetic complexes. ebsco.com The nature of the ligands coordinated to the ruthenium center significantly influences the electronic structure, redox potentials, and reactivity of the resulting complex. psu.edursc.org This allows for the fine-tuning of the properties of Ruthenium(III) complexes for specific applications. psu.edursc.org A common starting material in Ruthenium(III) chemistry is Ruthenium(III) chloride (RuCl3·xH2O), which serves as a versatile precursor for a wide array of coordination complexes. wikipedia.orgresearchgate.net
Ligand Design Principles in Ruthenium(III) Systems
The properties and reactivity of Ruthenium(III) complexes are intricately linked to the nature of the ligands that surround the central metal ion. The design of these ligands is a critical aspect of tailoring the complexes for specific functions.
Phosphine-based Ligands (e.g., Bis(diphenylphosphino)methane)
Phosphine (B1218219) ligands are a cornerstone of ruthenium chemistry, known for their strong σ-donating and tunable π-accepting properties. najah.edu These characteristics allow them to stabilize various oxidation states of ruthenium and influence the catalytic activity of the resulting complexes. najah.edunih.gov Bis(diphenylphosphino)methane (dppm) is a bidentate phosphine ligand that can chelate to a single metal center or bridge two metal centers. ajol.infomdpi.com In Ruthenium(III) chemistry, dppm and its derivatives have been used to synthesize a variety of mononuclear and dinuclear complexes. ajol.infoubc.carsc.org The chelate effect of bidentate phosphines like dppm generally leads to more stable complexes compared to their monodentate counterparts. najah.edu The steric and electronic properties of the phosphine ligand can be modified by changing the substituents on the phosphorus atoms, providing a powerful tool for tuning the reactivity of the ruthenium center. chemrxiv.org
β-Diketonate Ligands (e.g., Dipivaloylmethanate)
β-Diketonate ligands are another important class of ligands in Ruthenium(III) coordination chemistry. tandfonline.comroyalsocietypublishing.org These monoanionic, bidentate ligands form stable six-membered chelate rings with the metal ion. psu.edu Dipivaloylmethanate (DPM), also known as 2,2,6,6-tetramethyl-3,5-heptanedionate (thd), is a bulky β-diketonate ligand. researchgate.netamericanelements.com The steric bulk of the tert-butyl groups in DPM can influence the coordination geometry and reactivity of the complex. researchgate.net The use of β-diketonate ligands can significantly lower the Ru(III)/Ru(II) redox potential compared to polypyridyl complexes, which is advantageous in certain applications. psu.edursc.org The electronic properties of the β-diketonate ligand can be tuned by altering the substituents on the ligand backbone, allowing for systematic control over the electronic properties of the ruthenium center. psu.edursc.org Ruthenium(III) tris(dipivaloylmethanate), often abbreviated as Ru(dpm)3 or Ru(thd)3, is a well-characterized complex used as a precursor in chemical vapor deposition (CVD) for creating ruthenium-containing thin films. americanelements.comrsc.orgcambridge.org
Other Relevant Ligand Systems in Ruthenium(III) Chemistry
Beyond phosphines and β-diketonates, a diverse range of other ligand systems are employed in Ruthenium(III) chemistry to achieve specific properties and functionalities. These include:
Nitrogen-donor ligands: This is a vast and significant class, encompassing ammines, pyridines, bipyridines, and macrocyclic ligands. ukzn.ac.zaresearchgate.net These ligands are crucial in the development of ruthenium complexes for applications in solar energy and medicine. researchgate.netmdpi.com
Sulfur-donor ligands: Ligands containing sulfur donor atoms have been investigated for their potential in medicinal chemistry. researchgate.netscielo.br
Oxygen-donor ligands: This category is dominated by oxo complexes, which have significant applications in catalysis. researchgate.net
Schiff-base ligands: These versatile ligands can be readily synthesized and modified, offering a platform for creating ruthenium complexes with tailored catalytic and biological activities. tandfonline.com
Arene ligands: These are often found in organometallic ruthenium complexes and play a role in many catalytic systems. mdpi.com
The ability to combine different types of ligands within the same coordination sphere further expands the diversity and tunability of Ruthenium(III) complexes. tandfonline.comrsc.org
Data Tables
Table 1: Properties of Ruthenium
| Property | Value |
| Atomic Number | 44 |
| Atomic Weight | 101.07 g/mol |
| Melting Point | 2334 °C |
| Boiling Point | 4150 °C |
| Density | 12.45 g/cm³ |
| Common Oxidation States | +2, +3, +4 |
Source: ebsco.comsamaterials.com
Table 2: Common Ligands in Ruthenium(III) Chemistry
| Ligand Type | Example | Key Features |
| Phosphine | Bis(diphenylphosphino)methane (dppm) | Strong σ-donors, tunable electronic properties, can be chelating or bridging. najah.eduajol.info |
| β-Diketonate | Dipivaloylmethanate (DPM or thd) | Monoanionic, bidentate, forms stable chelate rings, bulky substituents influence geometry. psu.eduresearchgate.net |
| Nitrogen-donor | Bipyridine (bpy) | Important in photochemistry and medicinal applications. researchgate.netmdpi.com |
| Sulfur-donor | Thiolates | Explored for medicinal applications. researchgate.netscielo.br |
Structure
2D Structure
Properties
IUPAC Name |
ruthenium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJOFKNVRUZKNK-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724549 | |
| Record name | Ruthenium(3+) tris(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38625-54-6 | |
| Record name | Ruthenium(3+) tris(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ruthenium Iii Complexes Incorporating Dpm Type Ligands
Precursor Selection and Synthesis Routes for Ruthenium(III) Starting Materials
The most common and versatile starting material for the synthesis of Ruthenium(III) complexes is ruthenium(III) chloride hydrate (B1144303), RuCl₃·xH₂O tandfonline.comresearchgate.netorientjchem.orgwikipedia.orgmdpi.comgoogle.com. This precursor is commercially available and readily participates in coordination reactions.
A key intermediate in the synthesis of many Ruthenium(III)-β-diketonate complexes is tris(acetylacetonato)ruthenium(III) , Ru(acac)₃ wikipedia.org. Its synthesis typically involves reacting RuCl₃·xH₂O with acetylacetone (B45752) (Hacac) in the presence of a base, such as potassium bicarbonate wikipedia.org. An alternative and more efficient method involves the reaction of a trivalent ruthenium compound (e.g., ruthenium trichloride) in a mixed solution of deionized water and an alcohol, using a reducing agent like formic acid or sodium formate, followed by pH adjustment and reaction completion google.com. These methods yield Ru(acac)₃ as a stable, dark red solid.
Other ruthenium precursors, such as dinuclear species like [(η⁶-p-cymene)RuCl]₂ , have also been utilized for the synthesis of organometallic ruthenium complexes incorporating substituted β-diketonates mdpi.comnih.gov. For instance, complexes of the type [(η⁶-p-cymene)Ru(β-diketonate)Cl] are prepared by reacting [(η⁶-p-cymene)RuCl]₂ with the appropriate β-diketonate ligand in a solvent like dichloromethane/methanol (B129727) mdpi.comnih.gov.
Table 1: Synthesis of Ruthenium(III)-β-diketonate Precursors
| Complex Name/Formula | Primary Precursor | Key Reagents/Conditions | Typical Yield | Cited Reference |
|---|---|---|---|---|
| Ru(acac)₃ | RuCl₃·xH₂O | Acetylacetone, KHCO₃ | High | wikipedia.org |
| Ru(acac)₃ | Trivalent Ru compound | Deionized water/alcohol, reducing agent (e.g., formic acid), 80°C, pH 8-9 | High | google.com |
Direct Synthesis and Ligand Exchange Reactions
Direct Synthesis: The direct synthesis of Ruthenium(III)-DPM or related β-diketonate complexes often involves the reaction of a suitable ruthenium precursor with the β-diketonate ligand under specific conditions. For example, the reaction of RuCl₃·xH₂O with acetylacetone in a solvent mixture like dichloromethane/methanol, often in the presence of a base, directly yields Ruthenium(III) acetylacetonate (B107027) complexes, such as trans-Ph₄P[RuIII(acac)₂Cl₂] mdpi.com. The use of Ru(acac)₃ as a precursor allows for the synthesis of mixed-ligand complexes, [Ru(acac)₂L₂] , where one acetylacetonate ligand is replaced by two monodentate ligands (L) or one bidentate ligand (L₂) iaea.orgniscpr.res.in. This implies a direct substitution pathway where the β-diketonate ligand is incorporated into the ruthenium coordination sphere from the outset.
Ligand Exchange Reactions: Ligand exchange reactions are crucial for preparing complexes with specific ligand combinations. Ruthenium complexes, particularly those with labile ligands, can undergo substitution. For instance, Ru(acac)₃ can serve as a precursor where one or more acac ligands are exchanged for other neutral monodentate or bidentate ligands, leading to complexes like [Ru(acac)₂L₂] iaea.orgniscpr.res.in. Similarly, complexes such as [Ru(acac)₂(MeCN)₂] have been used as starting materials for reactions with other ligands uni-stuttgart.de.
Literature suggests that chloride ligands are generally more labile than β-diketonate ligands in ruthenium complexes, facilitating their exchange rsc.org. This implies that starting from a chlorinated ruthenium precursor, a β-diketonate ligand can be introduced via direct substitution, or in a step-wise manner if other labile ligands are present. For example, the synthesis of [(η⁶-p-cymene)Ru(β-diketonate)Cl] involves the reaction of [(η⁶-p-cymene)RuCl]₂ with the β-diketonate, where the β-diketonate ligand displaces bridging chlorides and coordinates to the ruthenium center mdpi.comnih.gov.
Table 2: Synthesis of Mixed-Ligand Ruthenium(III)-β-diketonate Complexes via Direct Synthesis or Ligand Exchange
| Complex Name/Formula | Precursor(s) | β-diketonate Ligand (DPM-type) | Other Ligands | Reaction Conditions | Yield | Cited Reference |
|---|---|---|---|---|---|---|
| [Ru(acac)₂L₂] | Ru(acac)₃ | Acetylacetonate (acac) | L (monodentate/bidentate) | Varies based on L | Varies | iaea.orgniscpr.res.in |
| Ru(hfac)₃ | [Na][Ru(hfac)₃] (Ru(II) species) | Hexafluoroacetylacetonate (hfac) | - | Peroxide oxidation | Not specified | cdnsciencepub.com |
Oxidative Synthesis from Lower Oxidation State Ruthenium Precursors
Oxidative synthesis involves forming the Ruthenium(III) oxidation state from a lower oxidation state, typically Ruthenium(II), in the presence of the desired ligands. A clear example of this approach is the synthesis of Ru(hfac)₃ from a Ruthenium(II) species, [Na][Ru(hfac)₃] , via peroxide oxidation cdnsciencepub.com. This method directly converts a Ru(II) β-diketonate complex to its Ru(III) counterpart.
While not directly involving β-diketonates, the aerobic oxidation of Ru(II) chelates to form Ru(III) complexes is also a known strategy in Ruthenium chemistry researchgate.net, indicating that molecular oxygen can serve as an oxidant in appropriate systems. In many synthetic routes starting from RuCl₃·xH₂O , the ruthenium is already in the +3 oxidation state. However, some protocols for synthesizing Ru(III)-β-diketonates may involve initial reduction steps followed by oxidation, or rely on the inherent redox properties of the reactants and intermediates to achieve the final Ru(III) state. For instance, the use of reducing agents in some syntheses of Ru(III) complexes from Ru(III) precursors might be to facilitate initial coordination or to manage intermediate species before the final oxidation state is stabilized google.com.
Ligand Modification and Derivatization Strategies
Strategies for ligand modification in the context of Ruthenium(III)-DPM complexes primarily involve the synthesis and coordination of pre-modified DPM-type ligands, rather than modifying the DPM ligand after it has been coordinated to the ruthenium center. This approach allows for fine-tuning of the electronic and steric properties of the resulting complexes.
Examples of such strategies include:
Incorporation of Substituents on the β-diketonate Backbone: Synthesis of complexes with substituted β-diketonates, such as those bearing halogenated phenyl groups (e.g., 4,4,4-trifluoro-1-(4-bromophenyl)-1,3-butanedione) or ferrocenyl moieties, before their coordination to ruthenium mdpi.comnih.govrsc.orgnih.gov. These modifications can influence the electronic properties of the ligand and, consequently, the redox potentials and reactivity of the ruthenium complex.
Use of Functionalized β-diketonates: Employing β-diketone derivatives that contain additional functional groups, such as those found in natural products like curcumin, or those designed for specific applications like biosensing royalsocietypublishing.org.
While direct modification of a coordinated DPM ligand is less commonly reported in the context of simple Ru(III)-DPM synthesis, the rich chemistry of β-diketonates allows for a vast array of derivatized ligands to be synthesized and subsequently coordinated to Ruthenium(III) centers.
Compound List:
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
Acetylacetone (Hacac)
Potassium bicarbonate (KHCO₃)
Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)
Ruthenium(III) acetylacetonate
Ruthenium(III) 2,4-Pentanedionate
[(η⁶-p-cymene)RuCl]₂
4,4,4-trifluoro-1-(4-bromophenyl)-1,3-butanedione
[(η⁶-p-cymene)Ru(4,4,4-trifluoro-1-(4-bromophenyl)-1,3-butanedione)Cl]
trans-Ph₄P[RuIII(acac)₂Cl₂]
Hexafluoroacetylacetonate (hfac)
[Na][Ru(hfac)₃]
Ruthenium(III) hexafluoroacetylacetonate (Ru(hfac)₃)
[Ru(acac)₂L₂] (where L is a neutral monodentate or bidentate ligand)
[Ru(acac)₂(MeCN)₂]
[RuIII(acac)₂(py-imH)]OTf
[RuIII(acac)₂(py-im)]
Advanced Structural Characterization and Elucidation of Ruthenium Iii Complexes
X-ray Crystallography for Molecular Structure Determination
While specific single-crystal X-ray diffraction data for Ruthenium(III)-DPM is not detailed in the reviewed literature, extensive studies on analogous tris(β-diketonato) metal complexes, including Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃), provide a robust model for its structure. In Ru(acac)₃, the RuO₆ core is established with an average Ru-O bond length of approximately 2.00 Å. The complex possesses idealized D₃ symmetry, indicating a regular octahedral environment.
Tris-bidentate complexes can exist as two possible geometric isomers: facial (fac), where the three ligands occupy one face of the octahedron (possessing C₃ symmetry), and meridional (mer), where the ligands are arranged around the meridian of the octahedron (possessing C₂ symmetry). X-ray crystallography on related Ru(III) complexes, such as tris(maltolato)ruthenium(III), has definitively identified the presence of the mer isomer in the solid state. It is anticipated that a crystallographic study of Ruthenium(III)-DPM would similarly reveal one of these isomers and provide precise metrics for its RuO₆ core.
Table 1: Expected Structural Parameters for Ruthenium(III)-DPM based on Analogous Compounds
This table presents expected values based on data from analogous Ru(III) β-diketonato complexes, as direct crystallographic data for Ruthenium(III)-DPM was not available in the cited literature.
| Parameter | Expected Value / Feature | Significance |
|---|---|---|
| Coordination Geometry | Pseudo-Octahedral | Defines the spatial arrangement of ligands around the Ru(III) center. |
| Isomerism | mer or fac | Describes the geometric arrangement of the three bidentate ligands. |
| Symmetry | D₃ (for fac) or C₂ (for mer) | Indicates the symmetry elements present in the molecule. |
| Ru-O Bond Length | ~2.00 Å | Represents the distance between the ruthenium center and the coordinating oxygen atoms. |
Electron Diffraction Techniques in Crystal Structure Analysis
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces present in the crystal lattice. This method is particularly well-suited for highly symmetric and stable complexes like metal β-diketonates.
A direct GED study on Ruthenium(III)-DPM was not found in the surveyed literature; however, a comprehensive analysis of the closely related compound tris(dipivaloylmethanato)lutetium(III) (Lu(DPM)₃) provides an excellent proxy for the expected results. The combined GED/mass spectrometry study of Lu(DPM)₃ confirmed that the vapor at 408 K consisted solely of intact monomeric molecules. The structural analysis revealed a high-symmetry D₃ structure in the gas phase. This suggests that the molecule adopts a structure where the three DPM ligands are arranged in a propeller-like fashion around the central metal ion, consistent with a fac isomeric arrangement. Key structural parameters determined for the chelate ring of Lu(DPM)₃ are detailed in the table below. A similar study on Ruthenium(III)-DPM would be expected to yield its gas-phase geometry and bond distances, providing a valuable comparison to its solid-state structure.
Table 2: Gas-Phase Molecular Structure Data for the Analogous Lu(DPM)₃ Complex Determined by Electron Diffraction
Data from the GED study of tris(dipivaloylmethanato)lutetium(III).
| Parameter | Value (rh1) | Description |
|---|---|---|
| Molecular Symmetry | D₃ | Indicates a trigonal, propeller-like arrangement of the ligands. |
| Lu-O Bond Distance | 2.197(6) Å | The distance between the central lutetium ion and a coordinating oxygen atom. |
| C-O Bond Distance | 1.270(4) Å | The bond distance within the delocalized β-diketonato ligand backbone. |
| C-C Bond Distance | 1.390(6) Å | The bond distance within the delocalized β-diketonato ligand backbone. |
Spectroscopic Methods for Structural Insights
NMR spectroscopy of Ruthenium(III) complexes is fundamentally influenced by the paramagnetic nature of the Ru(III) ion, which has a low-spin d⁵ electron configuration with one unpaired electron. This unpaired electron induces large chemical shifts (hyperfine shifts) and significant line broadening in the NMR signals of the ligand nuclei, rendering spectral acquisition and interpretation non-trivial. The observed paramagnetic shift is a sum of two contributions: the Fermi-contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudo-contact (or dipolar) shift, which results from the through-space dipolar interaction between the electron and nuclear magnetic moments.
Due to these effects, standard ¹H and ¹³C NMR spectra of Ruthenium(III)-DPM are expected to display resonances spread over a very wide chemical shift range, far outside the typical diamagnetic region. The protons of the DPM ligand—the tert-butyl protons and the central methine (γ) proton—would each give rise to broad signals with unique, temperature-dependent chemical shifts.
Advanced NMR techniques are required to characterize such paramagnetic species in solution. Variable-temperature (VT) NMR studies are crucial, as the paramagnetic shifts exhibit Curie-type behavior (proportional to 1/T), which helps to distinguish them from diamagnetic signals. Furthermore, two-dimensional (2D) NMR experiments, such as COSY, can be used despite the broad lines to establish scalar coupling networks and assign resonances, as has been successfully demonstrated for related tris(pyronato)ruthenium(III) complexes. These methods are also powerful in distinguishing between mer and fac isomers in solution, as they have different symmetries and thus give rise to a different number of NMR signals.
Table 3: Expected ¹H NMR Resonances for Ruthenium(III)-DPM and Their Characteristics
Specific chemical shifts are not provided due to the large and solvent-dependent paramagnetic shifts.
| Proton Environment | Expected Characteristics | Significance |
|---|---|---|
| tert-Butyl (-C(CH₃)₃) | A single, broad resonance for the fac isomer; up to six distinct broad resonances for the mer isomer. | The number of signals can differentiate between geometric isomers in solution. |
| Methine (-CH-) | A single, broad resonance for the fac isomer; up to three distinct broad resonances for the mer isomer. | Its large hyperfine shift is indicative of the spin delocalization mechanism onto the ligand backbone. |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For Ruthenium(III)-DPM, the spectra are dominated by the vibrational modes of the coordinated DPM ligand. The delocalization of electrons within the six-membered chelate ring (Ru-O-C-C-C-O) significantly influences the positions of the C=O and C=C stretching vibrations.
Table 4: Characteristic Infrared Frequencies for Ruthenium(III)-DPM based on Ru(acac)₃ Analogue
Frequencies are based on published spectra of Tris(acetylacetonato)ruthenium(III).
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode Description |
|---|---|---|
| ~1560-1580 | ν(C=O) + ν(C=C) | Coupled asymmetric stretching of the carbonyl and carbon-carbon bonds in the chelate ring. |
| ~1520-1530 | ν(C=C) + ν(C=O) | Coupled symmetric stretching of the carbon-carbon and carbonyl bonds in the chelate ring. |
| ~1270 | ν(C-CH₃) + δ(C-H) | Coupled stretching of the C-CH₃ bond and bending of the methine C-H. |
| ~930 | δ(C-H) + ring mode | Out-of-plane C-H bending coupled with ring vibrations. |
| 450-700 | ν(Ru-O) + ring deformation | Stretching of the Ruthenium-Oxygen bond, coupled with deformation of the chelate ring. |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons. It is therefore an essential tool for studying paramagnetic Ru(III) (low-spin d⁵, S=1/2) complexes. The ESR spectrum provides the g-tensor, a parameter that characterizes the interaction of the unpaired electron's magnetic moment with the external magnetic field.
For an ideal octahedral complex, the g-value would be isotropic (gₓ = gᵧ = g₂). However, in real molecules like Ruthenium(III)-DPM, distortions from perfect octahedral symmetry, such as trigonal or tetragonal distortions, lead to an anisotropic g-tensor. Analysis of the principal components of the g-tensor (g₁, g₂, g₃) allows for a detailed understanding of the electronic ground state and the symmetry of the ligand field around the ruthenium ion. For instance, a complex with a trigonal distortion, as might be expected for a tris-chelated species, would exhibit an axial spectrum where gₓ = gᵧ (g⊥) ≠ g₂ (g∥). While specific ESR data for Ruthenium(III)-DPM are not available, results from other tris-chelated Ru(III) complexes demonstrate the utility of the technique.
Table 5: Representative ESR g-Values for Analogous Tris-Chelated Ru(III) Complexes
Data for illustrative purposes from related Ru(III) complexes.
| Complex | g-Values | Inferred Symmetry |
|---|---|---|
| [Ru(bpy)₃]³⁺ | g∥ ≈ 1.49, g⊥ ≈ 2.51 | Axial (Trigonal Distortion) |
| [Ru(H₂O)₆]³⁺ | g∥ ≈ 1.49, g⊥ ≈ 2.51 | Axial (Trigonal Distortion) |
| Ruthenium(III)-DPM (Expected) | Anisotropic (e.g., g₁, g₂, g₃) | Pseudo-Octahedral, likely with slight distortion from ideal symmetry. |
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. Various ionization techniques can be employed for the analysis of organometallic complexes like Ruthenium(III)-DPM.
Given its volatility, electron ionization (EI) or chemical ionization (CI) coupled with a gas chromatography (GC) inlet could be used. Alternatively, softer ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can analyze the compound from solution. The resulting mass spectrum is expected to show a prominent peak corresponding to the molecular ion, [Ru(DPM)₃]⁺. The presence of ruthenium's multiple stable isotopes (⁹⁶Ru, ⁹⁸Ru, ⁹⁹Ru, ¹⁰⁰Ru, ¹⁰¹Ru, ¹⁰²Ru, ¹⁰⁴Ru) would result in a characteristic isotopic pattern for the molecular ion and its fragments, which can be computationally simulated to confirm the composition.
Common fragmentation pathways for such complexes involve the sequential loss of the DPM ligands. This would produce fragment ions corresponding to [Ru(DPM)₂]⁺ and [Ru(DPM)]⁺, providing further structural confirmation.
Table 6: Predicted Mass Spectrometry Peaks for Ruthenium(III)-DPM
m/z values are calculated for the most abundant isotope, ¹⁰²Ru. The DPM ligand (C₁₁H₁₉O₂) has a mass of approximately 183.28 u.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | [Ru(C₁₁H₁₉O₂)₃]⁺ | Molecular Ion | |
| [M - DPM]⁺ | [Ru(C₁₁H₁₉O₂)₂]⁺ | Fragment from loss of one DPM radical. | |
| [M - 2DPM]⁺ | [Ru(C₁₁H₁₉O₂)]⁺ | Fragment from loss of two DPM radicals. |
Electronic Structure and Spectroscopic Probing of Ruthenium Iii Complexes
Analysis of Electronic Absorption and Emission Properties
Ruthenium(III) complexes with β-diketonate ligands, including those with DPM, typically display characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These absorptions provide insights into the electronic transitions occurring within the complex.
Ruthenium(III) acetylacetonate (B107027) (Ru(acac)₃), a well-studied analogue, exhibits absorption bands in the UV-Vis spectrum. Experimental data shows prominent absorption peaks typically found around 270 nm, 350 nm, and a lower energy band around 510 nm rsc.org. Other Ruthenium(III) β-diketonate complexes have also demonstrated absorption profiles with significant bands in the UV region, often attributed to ligand-centered transitions, and extending into the visible spectrum mdpi.com. For instance, a specific Ruthenium(III) complex displayed absorption maxima at 515, 386, 364, 328, 276, and 232 nm mdpi.com. These absorptions are indicative of π-π* and n-π* transitions within the ligands, as well as metal-centered (d-d) and charge-transfer transitions.
While emission properties are more commonly associated with Ruthenium(II) excited states, some Ruthenium(III) complexes can exhibit weak luminescence. For example, a Ruthenium(III) complex was reported to have a weak d-d transition observed at 688 nm or 703 nm ukzn.ac.za. The presence and intensity of emission in Ru(III) complexes are generally less pronounced compared to their Ru(II) counterparts due to differences in their electronic configurations and excited-state dynamics.
Table 1: Representative UV-Vis Absorption Maxima for Ruthenium(III) β-Diketonate Complexes
| Complex/Ligand System | Absorption Maxima (nm) | Tentative Assignment | Reference |
| Ruthenium(III) β-diketonate (general) | 270-376 | Ligand-centered (π-π, n-π) | mdpi.com |
| Ruthenium(III) β-diketonate (general) | 400-600 | LMCT | mdpi.com |
| Ru(acac)₃ | 270, 350, 510 | Ligand-centered, MLCT/LMCT | rsc.org |
| Specific Ru(III) β-diketonate complex | 515, 386, 364, 328, 276, 232 | Ligand-centered, Charge Transfer | mdpi.com |
| Specific Ru(III) complex | ~532-595 (17800-18600 cm⁻¹) | LMCT | acs.org |
| Specific Ru(III) complex | 461, 571 | MLCT | ukzn.ac.za |
| Specific Ru(III) complex (weak CT) | ~500 | LMCT | psu.edu |
Charge Transfer Transitions (e.g., MLCT, LMCT)
Charge transfer transitions are pivotal in dictating the photophysical and electrochemical properties of ruthenium complexes. In Ruthenium(III) β-diketonate systems, both Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) transitions are observed, though their prominence can vary.
LMCT transitions, where an electron moves from a ligand-based orbital to a metal-based orbital, are often observed in Ruthenium(III) complexes. These transitions are typically found in the visible region of the spectrum. For example, LMCT bands have been reported around 500 nm psu.edu and in the range of 532-595 nm (17800-18600 cm⁻¹) for certain Ruthenium(III) species acs.org. These transitions are influenced by the energy levels of the metal d-orbitals and the ligand orbitals.
MLCT transitions, involving the transfer of an electron from a metal d-orbital to a ligand π* orbital, are also significant. While more pronounced in Ru(II) complexes, MLCT bands are still discernible in Ru(III) systems. Studies on Ruthenium(III) complexes have identified MLCT bands at approximately 461 nm and 571 nm ukzn.ac.za. In some cases, particularly with specific ligand designs, the lowest energy strong band in the visible region of Ru(III) species has been shown to be predominantly MLCT rather than LMCT acs.org. The presence of these charge transfer bands is crucial for understanding the redox behavior and excited-state properties of these complexes.
Influence of Ligand Environment on Electronic States and Delocalization
The electronic properties, including the energy and intensity of charge transfer bands and redox potentials, are significantly modulated by variations in the β-diketonate ligand structure or the presence of other co-ligands. For instance, extending the π-conjugation within the ligand framework can lead to more delocalized electronic distributions researchgate.netrsc.org. Studies on related systems highlight that the nature of β-diketonate co-ligands can influence the electronic structure and the extent of charge delocalization rsc.org. Furthermore, the interplay between the ruthenium metal center and the ligand orbitals, including π back-donation and ligand π-d mixing, is critical for achieving extensive delocalization acs.org. The choice of ancillary ligands can also tune the ruthenium's oxidation state stability and the energy gaps between frontier orbitals, thereby influencing the electronic states and charge transfer characteristics researchgate.netrsc.orgnih.gov.
List of Compounds Mentioned:
Ruthenium(III)-DPM (Ruthenium(III) complex with Dipivaloylmethane ligand)
Ruthenium(III) acetylacetonate (Ru(acac)₃)
Ruthenium(III) complexes with β-diketonate ligands
Ruthenium(II) complexes
Ruthenium(III) complexes with acetylacetonate (acac) ligands
Ruthenium(III) complexes with other β-diketonate ligands
Ruthenium(III) complexes with bipyridine (bpy) ligands
Ruthenium(III) complexes with 2-phenylazopyridine (pap) ligands
Ruthenium(III) complexes with phenyl groups on ligands
Ruthenium(III) complexes with terpyridine (tpy) ligands
Ruthenium(III) complexes with imidazole (B134444) ligands
Ruthenium(III) complexes with pyrazolyl ligands
Ruthenium(III) complexes with benzoquinone ligands
Ruthenium(III) complexes with iminobenzoquinone ligands
Ruthenium(III) complexes with benzoquinonediimine ligands
Ruthenium(III) complexes with verdazyl radicals
Ruthenium(III) complexes with camphoriminoquinone (ciq) ligands
Ruthenium(III) complexes with thiomethyl-substituted camphoriminoquinone (tciq) ligands
Ruthenium(III) complexes with 2-methylthioanilide ligands
Ruthenium(III) complexes with 1,2-bis(2′-pyridylmethyleneimino)benzene (L)
Ruthenium(III) complexes with 2-(2′-benzimidazolyl)pyridine (L′H)
Ruthenium(III) complexes with 1,4-dihydro-1,2,4,5-tetrazine ring derivatives
Ruthenium(III) complexes with xanthine (B1682287) derivatives
Ruthenium(III) complexes with 8-hydroxyquinoline (B1678124) ligands
Ruthenium(III) complexes with pyrithione (B72027) ligands
Ruthenium(III) complexes with 2,4-dihydroxybenzoate (B8728270) ligands
Ruthenium(III) complexes with N-phenylcamphoriminoquinone (pciq)
Ruthenium(III) complexes with N-(2-thiomethylphenyl)-camphoriminoquinone (tciq)
Ruthenium(III) complexes with 2,6-bis(2-pyridyl- methyl)pyridine (bpmp) ligands
Ruthenium(III) complexes with 2,2′-bipyridine (bpy)
Ruthenium(III) complexes with 2-phenylbenzothiazole (B1203474) (bt) ligands
Ruthenium(III) complexes with 2-phenylquinoline (B181262) (pq) ligands
Ruthenium(III) complexes with 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA)
Ruthenium(III) complexes with 2,4-pentanedione (acacH)
Ruthenium(III) complexes with oxalato dianion (C₂O₄²⁻)
Ruthenium(III) complexes with cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppene)
Ruthenium(III) complexes with pyridine (B92270) (py)
Ruthenium(III) complexes with 1-pyrrolidinedithiocarbamate anion (PSCS)
Ruthenium(III) complexes with 2-phenylpyridine (B120327) (ppy) ligands
Ruthenium(III) complexes with 2-phenylquinoline (pq) ligands
Ruthenium(III) complexes with 2-phenylbenzothiazole (bt) ligands
Ruthenium(III) complexes with 4,5-R₂-bqdi (R=H, Cl, or OMe)
Ruthenium(III) complexes with methylpyrazinium ligands
Ruthenium(III) complexes with 8-thiotheophylline ligands
Reactivity and Mechanistic Investigations of Ruthenium Iii Species
Ligand Substitution Kinetics and Mechanisms
Ligand substitution in octahedral Ruthenium(III) complexes, a low-spin d5 system, is a critical step in many of their catalytic cycles. These reactions typically proceed via associative or dissociative interchange mechanisms. libretexts.orguvic.ca The lability of the ligands is influenced by factors such as the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the ancillary ligands.
For Ruthenium(III) β-diketonato complexes like Ru(acac)3, the substitution of a β-diketonato ligand is generally a slow process due to the chelate effect. However, under certain conditions, such as in the presence of strong acids in a coordinating solvent like acetonitrile (B52724), ligand substitution can be facilitated. For instance, tris(β-diketonato)ruthenium(III) complexes react with strong acids in acetonitrile to form bis(acetonitrile)bis(β-diketonato)ruthenium(III) complexes. researchgate.net This reaction is quantitative and serves as a useful route for the synthesis of mixed-ligand complexes. researchgate.net
The general mechanism for ligand substitution in these complexes can be described as follows:
Protonation: In acidic media, the reaction may be initiated by the protonation of a carbonyl oxygen of the coordinated β-diketonato ligand. This weakens the Ru-O bond.
Solvent Coordination: A solvent molecule, such as acetonitrile, can then coordinate to the metal center, either through an associative interchange (Ia) or a dissociative interchange (Id) mechanism. libretexts.org
Ligand Dissociation: The protonated, monodentate β-diketonato ligand then dissociates, and a second solvent molecule occupies the vacant coordination site.
The kinetics of these substitution reactions are influenced by the steric bulk of the β-diketonato ligand. The bulkier dipivaloylmethanato ligands in Ruthenium(III)-DPM, compared to the acetylacetonato ligands in Ru(acac)3, would be expected to favor a more dissociative pathway due to increased steric crowding around the metal center.
Redox Interconversions and Their Reaction Pathways
Ruthenium is known for its rich redox chemistry, with accessible oxidation states ranging from -2 to +8. rsc.org Ruthenium(III) complexes, including β-diketonato species, readily undergo one-electron redox reactions, which are central to their catalytic activity in many oxidation and reduction processes.
The electrochemical properties of Ru(acac)3 have been well-characterized. In dimethylformamide, it exhibits a reversible one-electron reduction to [Ru(acac)3]- and a quasi-reversible one-electron oxidation to [Ru(acac)3]+. wikipedia.org The redox potentials for these processes are influenced by the solvent and the nature of the β-diketonato ligand. The electron-donating nature of the dipivaloylmethanato ligand in Ruthenium(III)-DPM is expected to make the complex easier to oxidize and harder to reduce compared to Ru(acac)3.
| Complex | E1/2 (RuIII/RuII) vs Fc+/0 | Epa (RuIII/RuIV) vs Fc+/0 | Solvent |
| Ru(acac)3 | -1.223 V | +0.593 V | Dimethylformamide |
Data for Ru(acac)3. wikipedia.org The potentials for Ruthenium(III)-DPM are expected to be shifted due to the electronic effects of the DPM ligand.
The reaction pathways for these redox interconversions are often coupled with subsequent chemical steps. For example, the reduction of Ru(acac)3 in the presence of alkenes leads to the formation of Ru(II) diolefin complexes, demonstrating a redox-induced ligand substitution pathway. wikipedia.org
2 Ru(acac)3 + 4 alkene + Zn → 2 Ru(acac)2(alkene)2 + Zn(acac)2 wikipedia.org
This reactivity highlights how the redox state of the ruthenium center dictates its coordination chemistry and subsequent reactivity.
Mechanistic Studies of Ruthenium(III)-Catalyzed Reactions
Ruthenium(III) complexes, often as precursors to the catalytically active species, are employed in a wide array of organic transformations. The following sections discuss the general mechanistic principles of these reactions.
Ruthenium(III) is an effective catalyst for a variety of oxidation reactions. ias.ac.in The catalytic cycle often involves the interconversion between Ru(III) and higher oxidation states such as Ru(IV), Ru(V), or even Ru(VI). In many cases, a co-oxidant is required to regenerate the active high-valent ruthenium species.
A general mechanism for Ruthenium(III)-catalyzed oxidation can be illustrated by the oxidation of organic substrates. For example, in the Ru(III)-catalyzed oxidation of L-lysine by diperiodatoargentate(III), the proposed mechanism involves the formation of a Ru(III)-substrate complex. ias.ac.in This complex then reacts with the oxidant in the rate-determining step to form the products and regenerate the Ru(III) catalyst. ias.ac.in The reaction shows first-order dependence on both [Ru(III)] and the oxidant concentration, and less than unit order dependence on the substrate, suggesting the formation of an intermediate complex. ias.ac.in
The active species of the catalyst and the specific mechanistic pathway can vary depending on the reaction conditions, such as pH and the nature of the substrate and oxidant.
Ruthenium complexes are versatile catalysts for carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule. researchgate.net While many of these reactions utilize ruthenium in lower oxidation states (e.g., Ru(0) or Ru(II)), Ru(III) complexes can serve as precursors that are reduced in situ.
The mechanism of ruthenium-catalyzed carbonylation often involves the following key steps:
Formation of the Active Catalyst: The Ru(III) precursor is reduced to a lower-valent species, often a ruthenium carbonyl complex.
Oxidative Addition: The active ruthenium catalyst undergoes oxidative addition to a substrate, for example, through C-H bond activation.
CO Insertion: A carbon monoxide molecule inserts into a Ru-C or Ru-H bond.
Reductive Elimination: The final product is formed through reductive elimination, regenerating the active catalytic species.
For instance, Ru3(CO)12, which can be formed from Ru(III) precursors, is a common catalyst for such transformations. researchgate.net
Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium alkylidene complexes, which are typically in the Ru(II) oxidation state. nih.govresearchgate.net Ruthenium(III) complexes are not directly active in the Chauvin mechanism for olefin metathesis. However, they can serve as precursors to the active Ru(II) catalysts. The in situ formation of the active species would require a reduction of the Ru(III) center and the formation of a ruthenium-carbon double bond.
The generally accepted Chauvin mechanism for olefin metathesis involves a series of [2+2] cycloaddition and cycloreversion steps between a metal alkylidene and an olefin, proceeding through a metallacyclobutane intermediate. nih.gov The initiation of the catalytic cycle from a pre-catalyst often involves ligand dissociation to create a vacant coordination site for the incoming olefin. researchgate.net
While there is no direct evidence of Ruthenium(III)-DPM being used as an olefin metathesis pre-catalyst, its transformation into an active Ru(II) species would be a prerequisite for its involvement in such reactions.
Ruthenium complexes are effective catalysts for the hydrosilation of unsaturated bonds, which involves the addition of a Si-H bond across a multiple bond. wikipedia.org The mechanism of ruthenium-catalyzed hydrosilation is a subject of ongoing research, with several proposed pathways. The Chalk-Harrod mechanism is one of the most widely accepted and involves: wikipedia.org
Oxidative Addition: The hydrosilane oxidatively adds to the ruthenium center.
Olefin Coordination and Insertion: The olefin coordinates to the ruthenium hydride species and subsequently inserts into the Ru-H or Ru-Si bond.
Reductive Elimination: The alkylsilane product is formed via reductive elimination.
Recent studies have also proposed alternative mechanisms, such as a pathway involving a ruthenium silylene intermediate, where the alkene inserts directly into a Si-H bond remote from the metal center. nih.govnih.gov
Dehydrogenative silation, the coupling of a hydrosilane with a C-H bond to form a C-Si bond and dihydrogen, is another important transformation catalyzed by ruthenium complexes. nih.govsemanticscholar.orgnih.gov The mechanism is thought to involve C-H activation by the ruthenium center, followed by reaction with the hydrosilane. Ruthenium catalysts have been shown to be effective for the dehydrogenative silylation of alkenes and C(sp3)-H bonds. nih.govnih.gov While specific studies employing Ruthenium(III)-DPM are not prominent, the general principles of ruthenium catalysis in these transformations provide a framework for understanding its potential role.
Catalyst Decomposition Pathways and Stability Studies
The stability of ruthenium(III) catalysts is a critical factor influencing their activity and lifespan in catalytic cycles. Decomposition of the active catalytic species can proceed through various pathways, often leading to inactive or less active forms of ruthenium. Understanding these pathways is essential for designing more robust and efficient catalytic systems.
One common decomposition route for ruthenium catalysts involves the formation of inactive oxo-bridged ruthenium dimers. rsc.org This pathway is particularly relevant in oxidation reactions where high-valent ruthenium-oxo species are proposed as active intermediates. Mass spectrometry studies on related ruthenium complexes have provided evidence for the formation of trioxo-bridged diruthenium species in spent reaction mixtures. rsc.org The formation of these dimers is considered a mechanism for catalyst arrest, as the resulting species are no longer active for the desired transformation. rsc.org
Another potential decomposition pathway involves the modification or loss of the coordinating ligands. For instance, in the presence of certain reactants or solvents, ligands can be displaced or undergo side reactions. The stability of Hoveyda-Grubbs type catalysts, for example, has been shown to be dependent on the solvent, with rapid decomposition observed in solvents like tetrahydrofuran (B95107) or acetonitrile, while they remain stable in boiling toluene (B28343) or benzene (B151609) under an inert atmosphere. beilstein-journals.org Although not specific to Ruthenium(III)-DPM, this highlights the crucial role of the solvent in maintaining catalyst stability. The interaction of the catalyst with external agents, such as amines or hydroxides, can also lead to degradation through various mechanisms, including nucleophilic attack on the metal center or deprotonation of intermediates. mdpi.com
The thermal stability of ruthenium catalysts is also a significant consideration. Studies on supported ruthenium catalysts have shown that the catalyst's resistance to deactivation depends on the support material and the reaction conditions. mdpi.com For molecular catalysts like Ruthenium(III)-DPM, the inherent stability is largely dictated by the strength of the metal-ligand bonds. The β-diketonate ligands, such as DPM, form stable six-membered chelate rings with the ruthenium center, which generally imparts good thermal stability to the complex. nih.gov However, under harsh reaction conditions, thermal decomposition can still occur.
The table below summarizes the stability of related ruthenium catalysts in different solvents.
| Catalyst Type | Solvent | Stability Condition | Outcome | Reference |
| Hoveyda-Grubbs Type | Toluene, Benzene | Boiling, Argon atmosphere | Stable for at least a week | beilstein-journals.org |
| Hoveyda-Grubbs Type | Dichloromethane, Chloroform | Boiling, Argon atmosphere | No visible decoloration | beilstein-journals.org |
| Hoveyda-Grubbs Type | Dichloromethane, Chloroform | Boiling, Air presence | Decomposition within 0.5-1 hour | beilstein-journals.org |
| Hoveyda-Grubbs Type | Tetrahydrofuran, Acetonitrile | Boiling, Argon atmosphere | Rapid decomposition within 5-10 minutes | beilstein-journals.org |
Role of Co-catalysts and Reaction Conditions in Mechanistic Control
The catalytic activity and selectivity of ruthenium complexes are profoundly influenced by the presence of co-catalysts and the specific reaction conditions employed. These factors can alter the reaction mechanism, affect the stability of the catalyst, and ultimately control the distribution of products.
Co-catalysts:
Co-catalysts can play several roles in a catalytic cycle. In oxidation reactions catalyzed by ruthenium species, stoichiometric oxidants are often required to regenerate the active high-valent ruthenium species. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) and sodium periodate (B1199274) (NaIO₄) have been used as terminal oxidants in C-H hydroxylation reactions catalyzed by a Ru(III) complex. rsc.org Additives can also be used to enhance catalyst performance. In some ruthenium-catalyzed reactions, the addition of a chloride scavenger like silver perchlorate (B79767) (AgClO₄) has been shown to improve turnover numbers and product yields. rsc.org
In the context of CO₂ conversion, ruthenium catalysts are often part of a dual-function material (DFM). For instance, a DFM consisting of supported sodium carbonate in close contact with dispersed ruthenium can capture CO₂ and catalytically convert it to methane. mdpi.com In this system, the sodium carbonate acts as a co-catalyst by adsorbing CO₂ and facilitating its spill-over to the active ruthenium sites for hydrogenation. mdpi.com
Reaction Conditions:
Reaction conditions such as temperature, pressure, and solvent have a significant impact on the catalytic process. Temperature, in particular, can dramatically alter reaction rates and selectivity. For example, in the ethenolysis of methyl oleate (B1233923) catalyzed by N-aryl, N-alkyl NHC ruthenium catalysts, an increase in temperature from 40 °C to 50 °C led to a noticeable reduction in selectivity. nih.gov This highlights that an optimal temperature is often required to balance catalytic activity with selectivity.
The solvent can influence the reaction mechanism by affecting the solubility of reactants and the stability of intermediates. The choice of solvent can also determine the catalyst's decomposition pathway, as noted in the stability studies of Hoveyda-Grubbs catalysts. beilstein-journals.org
Pressure is another critical parameter, especially in reactions involving gases like hydrogenation or carbonylation. In the carbonylation of alkenes using Ru₃(CO)₁₂, running the reaction at low carbon monoxide concentration was found to be key to success. researchgate.net
The table below illustrates the effect of reaction conditions on the outcome of various ruthenium-catalyzed reactions.
| Reaction Type | Catalyst System | Condition Varied | Effect on Outcome | Reference |
| Ethenolysis of methyl oleate | N-aryl, N-alkyl NHC ruthenium | Temperature | Increased temperature from 40°C to 50°C decreased selectivity from 87% to 81%. | nih.gov |
| CO₂ Hydrogenation | Palladium-based catalysts (for comparison) | Temperature | Higher temperatures created more hydrogen vacancies on the catalyst surface, changing selectivity from formic acid to methanol (B129727) production. | sciencedaily.com |
| Alkene Carbonylation | Ru₃(CO)₁₂ | CO Concentration | Low carbon monoxide concentration was crucial for achieving high yields of ester products. | researchgate.net |
| C-H Hydroxylation | [(Me₃tacn)RuCl₃] | Additive (AgClO₄) | Addition of the chloride scavenger improved turnover number and overall product yields. | rsc.org |
Catalytic Applications of Ruthenium Iii Complexes
Heterogeneous and Material Science Applications
Photocatalysis and Light-Driven Chemical Processes
Ruthenium complexes have emerged as pivotal photosensitizers in a wide array of light-driven chemical transformations, leveraging their robust photophysical properties and tunable electronic structures scispace.comresearchgate.netresearchgate.netrsc.org. These complexes, particularly those featuring polypyridyl ligands, are capable of absorbing visible light, initiating a cascade of photochemical events that enable catalysis scispace.comresearchgate.net. The fundamental mechanism often involves photoexcitation, leading to a metal-to-ligand charge transfer (MLCT) state, which then populates a relatively long-lived triplet excited state scispace.com. This excited state possesses the redox potential to engage in single-electron transfer (SET) with substrates or mediators, thereby initiating catalytic cycles for reactions such as water splitting, carbon dioxide reduction, and various organic syntheses rsc.orgosti.govnih.govrsc.orgnih.govnih.gov.
The efficacy and selectivity of ruthenium-based photocatalysts are significantly influenced by the nature of their ancillary ligands. Ligand design allows for the fine-tuning of absorption spectra, excited-state lifetimes, and redox potentials, thereby tailoring the catalyst's performance for specific applications scispace.comrsc.org. Dipyridylmethane (DPM) is a bidentate ligand that can be incorporated into ruthenium complexes, potentially modulating their photochemical behavior. While Ruthenium(II) polypyridyl complexes are extensively studied and widely utilized as photosensitizers scispace.comresearchgate.netresearchgate.netrsc.org, the specific photocatalytic applications and detailed research findings for Ruthenium(III)-DPM complexes are not prominently featured in the provided search results. The literature predominantly highlights Ruthenium(II) complexes for their photosensitizing capabilities or Ruthenium(III) complexes in oxidation catalysis rather than direct photocatalytic roles in light-driven processes researchgate.net. Consequently, specific data tables and detailed research findings for Ruthenium(III)-DPM in photocatalysis cannot be compiled from the available information.
Compound List
Ruthenium(III)-DPM
Electrochemical Behavior and Redox Processes of Ruthenium Iii Complexes
Cyclic Voltammetry and Other Voltammetric Techniques for Redox Characterization
Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of Ruthenium(III)-DPM and related β-diketonate complexes. CV allows for the determination of redox potentials, the number of electrons transferred in a redox step, and the reversibility of these processes. Other voltammetric techniques, such as differential pulse voltammetry (DPV), and spectroelectrochemical methods, which combine electrochemistry with spectroscopy (e.g., UV-Vis, EPR), are also employed to gain a more comprehensive understanding of the electronic structure and redox-triggered transformations rsc.orgresearchgate.nettandfonline.comnih.gov.
These studies typically reveal multiple redox events corresponding to the interconversion between different ruthenium oxidation states, most commonly the Ru(III)/Ru(II) and Ru(III)/Ru(IV) couples. The specific potentials and the nature of these transitions (reversible, quasi-reversible, or irreversible) are highly dependent on the ligand environment.
Table 1: Electrochemical Potentials of Ruthenium(III)-β-diketonate Complexes
| Complex/Ligand System | Redox Transition | Potential (V) | Reference Electrode | Solvent | Citation Index |
| N-(aryl)picolinamide complexes (related Ru(III)) | Ru(III)/Ru(IV) oxidation | 0.89 – 1.21 | SCE | Not specified | rsc.org |
| N-(aryl)picolinamide complexes (related Ru(III)) | Ru(III)/Ru(II) reduction | -0.22 to -0.41 | SCE | Not specified | rsc.org |
| Ru(III) Schiff base complexes (related β-diketonate-like) | Ru(III)/Ru(II) couple | 0.2 – 0.4 | Not specified | Acetonitrile (B52724) | researchgate.net |
| Ru(III) Schiff base complexes (related β-diketonate-like) | Ru(III)→Ru(IV) oxidation | 1.15 – 1.73 | SCE | Acetonitrile | researchgate.net |
| Ru(III) Schiff base complexes (related β-diketonate-like) | Ru(III)/Ru(II) reduction | -0.826 to -0.971 | Not specified | Acetonitrile | researchgate.net |
| Binuclear Ru(III) complexes with β-diketonate ligands (including phpa/DPM) | Ru(III)/Ru(II) | Quasi-reversible (ΔEp = 110-128 mV) | Not specified | Not specified | tandfonline.com |
| {[Ru(acac)₂]₂L₂} (binuclear, acac is a β-diketonate) | Irreversible oxidation | 1.23 | Not specified | Not specified | tandfonline.com |
| {[Ru(acac)₂]₂L₂} (binuclear, acac is a β-diketonate) | Irreversible reduction | 0.10 to 0.28 | Not specified | Not specified | tandfonline.com |
Note: "phpa" refers to 2,2,6,6-tetramethyl-3,5-heptanedionate, the dipivaloylmethane (DPM) ligand.
Electron Transfer Kinetics and Mechanisms
The kinetics of electron transfer in Ruthenium(III)-DPM complexes are often elucidated by analyzing the peak-to-peak separation (ΔEp) in cyclic voltammograms. A small ΔEp (typically < 60 mV for a one-electron transfer) indicates a reversible process, suggesting fast electron transfer kinetics. Larger ΔEp values, or the absence of a cathodic peak corresponding to an anodic peak, suggest quasi-reversible or irreversible electron transfer, respectively, implying slower kinetics or coupled chemical reactions.
For binuclear Ruthenium(III) complexes incorporating β-diketonate ligands, including DPM (phpa), quasi-reversible Ru(III)/Ru(II) redox couples with peak-to-peak separations of 110-128 mV have been reported. This is attributed to slow electron transfer and potential adsorption of the complexes onto the electrode surface tandfonline.com. Furthermore, the redox behavior can be influenced by the "redox non-innocent" nature of the ligands, where the ligand itself participates in the electron transfer process, affecting both the kinetics and the observed potentials nih.gov.
Determination of Standard Potentials
Standard or formal redox potentials (E°) are determined from voltammetric measurements, typically by taking the average of the anodic and cathodic peak potentials (Epa + Epc)/2 for reversible systems, or from half-wave potentials (E₁/₂) in techniques like polarography rsc.orgacs.org. These potentials provide a quantitative measure of the thermodynamic driving force for electron transfer. The reported values in Table 1, obtained using techniques like CV and polarography, allow for the comparison of the electrochemical stability and reactivity of different Ruthenium(III)-DPM and related complexes. The precise determination of these potentials is crucial for predicting and controlling their behavior in electrochemical applications.
Influence of Ligand Environment on Redox Potentials
The electronic and steric properties of the ligands coordinated to the ruthenium center significantly influence the redox potentials of Ruthenium(III)-DPM complexes. β-diketonate ligands, including DPM, are known to modulate the electron density at the metal center, thereby affecting the ease of oxidation or reduction rsc.orgacs.orgrsc.org.
Substituent Effects: Introducing electron-donating or electron-withdrawing groups onto the β-diketonate ligand backbone can systematically tune the redox potentials. For instance, variations in substituents on β-diketonate ligands have been shown to attenuate the half-wave potentials (E₁/₂) of Ruthenium complexes rsc.orgacs.org. The ability to tune the Ru(III/II) couple over a range of approximately 600 mV by altering substituents on β-diketonate ligands has been demonstrated rsc.org.
Ligand Type: Comparing complexes with different β-diketonate ligands, such as acetylacetonate (B107027) (acac) and dipivaloylmethane (phpa/DPM), reveals differences in their electrochemical behavior. Studies comparing binuclear complexes containing these ligands have investigated their electrochemical properties, including comparisons with mononuclear analogs nih.gov. The presence of bulky groups, as in DPM, can also introduce steric influences that affect both the electronic structure and the observed redox potentials.
Compound Names
Ruthenium(III)-DPM
Dipivaloylmethane (DPM)
2,2,6,6-tetramethyl-3,5-heptanedionate (phpa)
Acetylacetonate (acac)
N-(aryl)picolinamide
Schiff base ligands
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. It allows for the optimization of molecular geometries, providing the most stable arrangement of atoms in a complex, and subsequently analyzing the electronic distribution, bonding, and energy levels.
Studies on related ruthenium(III) β-diketonate complexes, such as tris(β-ketoiminato)ruthenium(III) nih.govresearchgate.net, have utilized DFT to optimize their geometries and analyze their electronic structures. These studies typically involve calculating the ground-state electronic configuration, frontier molecular orbital (HOMO-LUMO) energies, and spin states. For a hypothetical [Ru(dpm)₃] complex, DFT calculations would aim to:
Electronic Structure Analysis: Investigate the electronic distribution, including charge localization on the ruthenium center and the DPM ligands. This analysis often involves calculating partial charges, natural bond orbital (NBO) populations, and the nature of the metal-ligand bonding. The electronic configuration of Ru(III) (d⁵) is crucial for understanding its magnetic properties and reactivity. DFT can predict whether the complex adopts a low-spin or high-spin state, which is often experimentally verifiable through magnetic susceptibility measurements or EPR spectroscopy researchgate.net.
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the complex's chemical reactivity, redox potentials, and spectroscopic properties (e.g., UV-Vis absorption). For Ru(III) complexes, the HOMO is often localized on the metal or metal-ligand bonding orbitals, while the LUMO typically resides on the ligands or antibonding orbitals.
While specific DFT data for Ruthenium(III)-DPM are not extensively detailed in the provided snippets, studies on similar ruthenium complexes provide a framework. For instance, DFT calculations have been used to determine the electronic structures and predict spectroscopic parameters of various ruthenium complexes, including those with β-diketonate ligands acs.orgwisc.eduresearchgate.net. These studies confirm the utility of DFT for elucidating the electronic landscape of such coordination compounds.
Molecular Dynamics Simulations and Theoretical Models for Reactivity
Molecular Dynamics (MD) simulations and other theoretical models are employed to study the dynamic behavior and reactivity of chemical compounds over time. While direct MD simulations for Ruthenium(III)-DPM are not explicitly mentioned, theoretical models are widely used to understand reaction mechanisms and predict catalytic activity.
Reaction Mechanism Studies: DFT calculations are frequently used to map out reaction pathways, identify transition states, and calculate activation energies for chemical transformations. For ruthenium complexes, these studies often focus on catalytic processes such as olefin metathesis nih.gov, C-H activation rsc.org, or hydroacylation escholarship.org. These theoretical investigations help elucidate how the ruthenium center interacts with substrates, facilitates bond breaking and formation, and ultimately regenerates the catalyst.
Ligand Effects on Reactivity: The bulky tert-butyl groups of the DPM ligand can significantly influence the reactivity of a Ruthenium(III)-DPM complex by affecting the steric accessibility of the metal center and the electronic environment. Theoretical models can quantify these effects by comparing the calculated activation barriers for reactions involving complexes with different ligands.
Redox Activity: Ruthenium complexes are known for their rich redox chemistry, with Ru(III)/Ru(II) and other oxidation states being common. Theoretical models, including DFT, can predict the redox potentials associated with these transitions, which are crucial for understanding their behavior in electrochemical processes and catalytic cycles dtic.mil. The DPM ligand's electronic properties will modulate these redox potentials.
Although specific MD simulations for Ruthenium(III)-DPM are not detailed, the general application of DFT to study reaction mechanisms and redox properties of ruthenium complexes provides a strong basis for understanding its potential reactivity.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are instrumental in predicting spectroscopic properties that can be directly compared with experimental data, aiding in the characterization and structural elucidation of molecules.
UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic transitions and predict UV-Vis absorption spectra. These spectra arise from metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions. For Ruthenium(III)-DPM, TD-DFT calculations could predict the wavelengths and intensities of these absorption bands, providing a fingerprint for the compound and insights into its electronic structure researchgate.netresearchgate.net. Studies on other ruthenium complexes show that TD-DFT can accurately reproduce experimental UV-Vis spectra researchgate.netresearchgate.net.
NMR Spectroscopy (¹H, ¹³C, ³¹P): DFT calculations can predict chemical shifts and coupling constants for ¹H and ¹³C NMR spectra. These calculations involve determining the magnetic shielding tensors for each nucleus. The bulky DPM ligands would lead to characteristic signals for the tert-butyl and methyl groups, as well as the methine proton. For complexes involving phosphine (B1218219) ligands, ³¹P NMR is also a key characterization tool, and DFT can predict these chemical shifts rsc.org.
Infrared (IR) Spectroscopy: DFT can also be used to predict vibrational frequencies and their intensities, which correspond to IR absorption bands. These calculations help in assigning specific vibrational modes to functional groups within the DPM ligand and the Ru-O bonds, providing further structural confirmation.
Mass Spectrometry (MS): While MS is an experimental technique, computational studies can help interpret fragmentation patterns and confirm molecular weights.
Studies on various ruthenium complexes, including those with β-diketonate ligands, demonstrate the successful application of DFT for predicting UV-Vis and NMR spectroscopic parameters acs.orgresearchgate.netresearchgate.net. For example, TD-DFT calculations have been used to assign absorption bands in ruthenium complexes, correlating them with MLCT transitions researchgate.netresearchgate.net.
Bioinorganic Chemistry Aspects of Ruthenium Iii Complexes
Mimicry of Biological Metal Ion Functionality (e.g., Iron)
Ruthenium, particularly in its +3 oxidation state, shares some similarities with iron, another crucial transition metal in biological systems. Both metals can readily exist in multiple oxidation states (e.g., Fe(II)/Fe(III), Ru(II)/Ru(III)) and form stable coordination complexes with biological ligands like amino acids and nucleotides. This redox flexibility is fundamental to the function of many metalloenzymes.
While direct mimicry of specific iron-containing proteins by Ruthenium(III)-DPM has not been a primary focus in the literature, the general bioinorganic chemistry of ruthenium complexes suggests potential parallels. For instance, ruthenium complexes have been investigated for their ability to interact with biological macromolecules, similar to how iron-containing proteins like hemoglobin or transferrin perform essential functions. The dipivaloylmethanato (DPM) ligand, being a β-diketonate, can stabilize ruthenium in various oxidation states and influence its coordination environment, potentially modulating its interaction with biological targets. Research into iron-mimicking ruthenium complexes often focuses on their catalytic activity or redox behavior in biological contexts, though specific examples involving DPM ligands are less common in this particular comparative aspect.
Activation Mechanisms in Biological Environments (e.g., Activation-by-Reduction Hypothesis under Hypoxic Conditions)
A significant area of interest for ruthenium complexes, especially in cancer therapy, is their activation under hypoxic conditions, which are prevalent in solid tumors. The "activation-by-reduction" hypothesis posits that Ru(III) complexes, which are often less reactive or inert, are reduced to more active Ru(II) species by endogenous biological reductants present in the cellular environment. This reduction can enhance their reactivity towards biological targets like DNA or proteins nih.govamherst.edumdpi.com.
Physiological reductants such as glutathione (B108866) and ascorbic acid are known to reduce Ru(III) complexes under physiological conditions nih.gov. The redox potentials of these complexes play a critical role in determining their susceptibility to reduction. For Ruthenium(III)-DPM complexes, if they possess suitable redox potentials, they could potentially undergo similar activation pathways. Under hypoxic conditions, the lower oxygen levels can shift the cellular redox balance, potentially favoring the reduction of Ru(III) to Ru(II) species, thereby initiating or enhancing their biological activity. For example, studies on other Ru(III) anticancer complexes have shown that reduction by ascorbic acid and glutathione can alter their binding behavior to biomolecules nih.gov.
Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
Ruthenium complexes, including those with β-diketonate ligands like DPM, are known to interact with biological macromolecules such as DNA and proteins. These interactions are crucial for their potential therapeutic applications, particularly as anticancer agents.
DNA Interactions: Ruthenium complexes can interact with DNA through various mechanisms, including intercalation (slipping between base pairs), groove binding, or covalent adduct formation. Research on dipyrromethene ruthenium(II) complexes, which share structural similarities with DPM-containing complexes in terms of chelating ligands, has shown significant DNA-binding abilities researchgate.netmdpi.comscilit.com. These studies often employ UV-Vis titration and molecular docking to elucidate the binding modes and affinities. While specific studies detailing the interaction of Ruthenium(III)-DPM with DNA are not as prevalent, the general trend for ruthenium complexes suggests a propensity for such interactions, which can lead to DNA damage or inhibition of replication amherst.edunih.gov.
Protein Interactions: Ruthenium complexes can also bind to proteins, often through coordination to amino acid residues like histidine or cysteine, or through hydrophobic interactions. Studies on related ruthenium complexes have demonstrated binding to bovine serum albumin (BSA), a model protein, through hydrogen bonds and van der Waals forces researchgate.netresearchgate.net. The DPM ligand's lipophilic nature might influence how Ruthenium(III)-DPM complexes interact with the hydrophobic pockets of proteins. Such interactions can affect protein function or serve as a mechanism for drug delivery and targeting.
Ligand Design for Biological Targeting and Recognition
Lipophilicity and Cellular Uptake: The bulky tert-butyl groups on the DPM ligand increase the lipophilicity of Ruthenium(III)-DPM complexes. This can enhance their ability to cross cell membranes and potentially improve cellular uptake, a critical factor for intracellular drug delivery jhsci.banih.gov.
Modulation of Reactivity: The DPM ligand, as a chelating agent, stabilizes the ruthenium center. Modifications to the DPM ligand or the incorporation of additional ligands can be used to fine-tune the complex's redox potential, reactivity, and selectivity towards specific biological targets. For instance, the introduction of specific functional groups onto ligands can facilitate recognition by cellular receptors or enzymes, thereby improving targeting rsc.orgacs.org. While research specifically on DPM ligand modifications for biological targeting is less detailed, the principle is well-established in ruthenium medicinal chemistry.
Future Research Directions and Emerging Paradigms
Development of Novel Ruthenium(III)-DPM Architectures with Tuned Reactivity
Future research will focus on designing and synthesizing novel Ruthenium(III)-DPM architectures by systematically modifying its ligand framework and coordination sphere to precisely tune its reactivity for specific catalytic applications. Strategies will involve functionalizing the dipyrrinato (DPM) ligand at various positions to alter its electronic and steric properties, thereby influencing the ruthenium center's catalytic performance. Studies on other ruthenium complexes highlight that modifying ligands, such as incorporating electron-withdrawing or electron-donating groups, can significantly impact catalytic activity and selectivity umsl.edufrontiersin.org. The exploration of tridentate ligands and the concept of ligand cooperation, as seen in other ruthenium systems, offers avenues for creating more robust and selective catalysts umsl.edunih.gov. Furthermore, the inherent tunability of dipyrrinato ligands, which can be functionalized on their heterocyclic backbone or meso positions, presents a rich platform for developing Ruthenium(III)-DPM complexes with tailored photophysical, photochemical, and electronic characteristics for catalysis researchgate.net. The development of complexes with specific coordinative atoms, such as sulfur, has also demonstrated potential in regulating reactivity and enhancing catalyst durability, suggesting similar approaches could be beneficial for Ruthenium(III)-DPM derivatives rsc.org.
Advanced Mechanistic Insights via Time-Resolved Spectroscopy
Gaining a profound understanding of the reaction mechanisms catalyzed by Ruthenium(III)-DPM is crucial for rational catalyst design. Future research will employ advanced time-resolved spectroscopic techniques to probe transient intermediates and elementary steps within catalytic cycles. Techniques such as time-resolved absorption spectroscopy, transient IR spectroscopy, and time-resolved Raman spectroscopy are vital for capturing short-lived species and elucidating reaction pathways in detail researchgate.net. By applying these methods to Ruthenium(III)-DPM catalyzed reactions, researchers can identify key intermediates, determine rate-limiting steps, and understand the electronic and structural changes occurring at the ruthenium center during catalysis. This detailed mechanistic information will be instrumental in identifying deactivation pathways and designing strategies to enhance catalyst efficiency and longevity researchgate.net. Studies on other ruthenium catalysts show that understanding these dynamic processes is essential for optimizing catalytic performance frontiersin.orgnih.gov.
Integration with Nanoscience for Hybrid Functional Materials
The integration of Ruthenium(III)-DPM with nanoscale materials represents a promising frontier for developing advanced hybrid functional materials with synergistic properties. Future research will explore the immobilization of Ruthenium(III)-DPM complexes onto various nanocarriers, such as nanoparticles, metal-organic frameworks (MOFs), or carbon-based nanomaterials. This approach can enhance catalyst stability, facilitate separation and recycling, and potentially create novel catalytic or electronic functionalities through confinement effects or surface interactions nih.gov. For instance, incorporating ruthenium complexes into nanostructured architectures can lead to improved photocatalytic activity and stability researchgate.net. The precise control over the electronic and steric environment offered by nanoscale supports can further tune the reactivity of the Ruthenium(III)-DPM moiety, opening possibilities for applications in heterogeneous catalysis, sensing, and optoelectronic devices.
Exploration of New Catalytic Transformations and Selectivities
A significant area for future research involves expanding the catalytic scope of Ruthenium(III)-DPM by exploring its potential in new chemical transformations and achieving higher selectivities in known reactions. While ruthenium complexes are known for their versatility in olefin metathesis, hydrogenation, and oxidation reactions rsc.orgnih.gov, the specific catalytic capabilities of Ruthenium(III)-DPM in a broader range of organic syntheses remain to be fully uncovered. Future studies will aim to identify novel reactions that Ruthenium(III)-DPM can catalyze, potentially leveraging its unique electronic and coordination properties. Furthermore, significant effort will be directed towards enhancing enantioselectivity and regioselectivity in existing catalytic processes. This could involve designing chiral variants of Ruthenium(III)-DPM or employing specific reaction conditions and co-catalysts to achieve exquisite control over product formation, drawing inspiration from successful strategies in asymmetric catalysis with other ruthenium complexes nih.gov.
Refined Computational Models for Predictive Chemistry and Rational Design
The development of sophisticated computational models is essential for accelerating the discovery and optimization of Ruthenium(III)-DPM catalysts. Future research will focus on refining computational methods, such as Density Functional Theory (DFT), to accurately predict the electronic structure, reaction mechanisms, and catalytic performance of novel Ruthenium(III)-DPM architectures. These predictive models will enable a rational design approach, allowing researchers to screen potential ligand modifications and complex designs in silico before experimental synthesis. By correlating computational predictions with experimental results, a deeper understanding of structure-activity relationships can be established, guiding the development of highly efficient and selective Ruthenium(III)-DPM catalysts for targeted applications nih.gov. Advanced computational studies can also elucidate reaction pathways, transition states, and potential catalyst deactivation modes, providing critical insights for catalyst improvement.
Q & A
Q. How can spectroscopic techniques (e.g., IR, UV-Vis) validate Ruthenium(III)-DPM’s coordination geometry?
- Methodological Answer : Infrared spectroscopy identifies ligand binding modes: disappearance of ν(C=O) at ~1700 cm⁻¹ and emergence of ν(Ru–O) (~450 cm⁻¹) confirm enolization and oxygen coordination. Electronic spectra (Table 2, 7) show d-d transitions in the visible range (e.g., 450–600 nm), indicative of octahedral geometry. Cross-referencing with magnetic susceptibility data (e.g., µeff ~1.73 BM) supports low-spin Ru(III) configurations .
Q. What protocols are recommended for assessing Ruthenium(III)-DPM’s antimicrobial activity?
- Methodological Answer : Use disk diffusion assays with Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria. Dissolve compounds in DMSO (0.5–1.0% w/v), impregnate filter disks, and incubate on agar plates at 35±2°C for 24 hours. Measure inhibition zone diameters; controls must include DMSO-only disks and standard antibiotics (e.g., ampicillin). Higher activity in Ru(III) complexes versus free ligands suggests metal-enhanced efficacy .
Advanced Research Questions
Q. How do ligand modifications (e.g., AsPh₃ vs. PPh₃) alter Ruthenium(III)-DPM’s catalytic efficiency in alcohol oxidation?
- Methodological Answer : Substitute ancillary ligands (e.g., AsPh₃ or PPh₃) during synthesis and compare catalytic performance using cyclic voltammetry (Table 4, 12) and turnover frequencies. For example, [RuCl(AsPh₃)(L)₂] shows lower redox potentials (e.g., E₁/₂ = 0.42 V vs. Ag/AgCl) than phosphine analogs, enhancing alcohol oxidation kinetics. Pair with N-methylmorpholine-N-oxide (NMO) as a co-oxidant to stabilize Ru(III/IV) transitions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., EPR vs. magnetic moments) for Ru(III)-DPM complexes?
- Methodological Answer : Discrepancies between EPR signals (e.g., axial symmetry at RT vs. rhombic at LNT) and bulk magnetic moments arise from spin-orbit coupling and lattice distortions. Use temperature-dependent EPR (Figure 2, 15) and single-crystal XRD to correlate local symmetry with bulk properties. For example, RT EPR silence in some complexes suggests rapid spin relaxation, while LNT data reveal g anisotropy .
Q. How can probabilistic models address uncertainties in Ruthenium(III)-DPM’s environmental stability data?
- Methodological Answer : Develop probabilistic dynamic models (DPMs) to quantify parameter uncertainties (e.g., degradation rates in aqueous/organic media). Apply Monte Carlo simulations using input distributions from accelerated aging tests (e.g., TGA/DSC data). Calibrate with Bayesian inference to reduce uncertainty in long-term stability predictions, referencing frameworks from peatland carbon studies (Figure 1, 6).
Q. What computational methods elucidate Ruthenium(III)-DPM’s electronic structure and reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/LANL2DZ) to map frontier orbitals and predict redox behavior. Compare computed IR/Raman spectra with experimental data to validate bonding modes. For catalytic cycles, simulate transition states for alcohol oxidation pathways, correlating activation energies with experimental turnover numbers .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling Ruthenium(III)-DPM?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to its irritant properties (). Avoid skin contact; wash immediately with soap. Store in airtight containers under nitrogen to prevent oxidation. Dispose of waste via certified hazardous material protocols .
Q. How should researchers design a Data Management Plan (DMP) for Ruthenium(III)-DPM studies?
- Methodological Answer : Follow institutional templates (e.g., Zernike Institute’s RDMP) to document data types (spectra, crystallography), storage formats (CCDC for XRD), and sharing protocols (FAIR principles). Use tools like DMP Assistant for version control and metadata standards (e.g., ISO 19115). Address ethical reviews for antimicrobial data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
